4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione
Description
Chemical Identity and Nomenclature
This compound is a fluorinated β-diketone compound that belongs to the broader class of 1,3-dicarbonyl compounds. The systematic nomenclature reflects its structural complexity, incorporating both the trifluoromethyl substituent and the pyridine ring system. The compound is officially registered under the Chemical Abstracts Service number 4027-51-4, which serves as its unique identifier in chemical databases and literature.
The molecular formula C₉H₆F₃NO₂ indicates the presence of nine carbon atoms, six hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 217.14 grams per mole. The International Union of Pure and Applied Chemistry name systematically describes the compound as this compound, emphasizing the position of the trifluoromethyl group at the 4-position and the pyridine attachment at the 1-position of the butanedione backbone.
Several synonyms are commonly used in the literature to refer to this compound, including 4,4,4-trifluoro-1-pyridin-2-ylbutane-1,3-dione, 4,4,4-trifluoro-1-(pyridine-2-yl)butane-1,3-dione, and 2-(3-oxo-4,4,4-trifluorobutanoyl)pyridine. These alternative names reflect different systematic approaches to nomenclature while maintaining clarity about the compound's structural features.
The structural complexity of this compound arises from the combination of multiple functional groups that each contribute distinct chemical properties. The β-diketone moiety provides the characteristic enol-keto tautomerism common to 1,3-dicarbonyl compounds, while the trifluoromethyl group introduces strong electron-withdrawing effects that significantly alter the electronic distribution within the molecule. The pyridine ring contributes additional coordination capabilities through its nitrogen lone pair, making this compound particularly valuable in coordination chemistry applications.
Historical Context in β-Diketone Research
The development of fluorinated β-diketones represents a significant evolution in the field of 1,3-dicarbonyl chemistry, building upon decades of research into the synthesis and applications of these versatile compounds. β-Diketones have been recognized as crucial intermediates in organic synthesis since the early development of the Claisen condensation methodology, which provided the foundational approach for constructing 1,3-dicarbonyl frameworks. The introduction of fluorinated substituents into β-diketone structures emerged as researchers sought to modify the electronic properties and coordination behavior of these compounds.
The synthesis of this compound follows established principles of β-diketone formation through Claisen-type condensations. The specific synthetic route involves the reaction of 1-pyridin-2-yl-ethanone with trifluoroacetic acid ethyl ester in the presence of sodium methoxide in methanol, yielding the desired product in 81% yield after purification by column chromatography. This synthetic approach demonstrates the adaptation of classical β-diketone synthesis methods to accommodate fluorinated starting materials and heteroaromatic substituents.
The historical development of fluorinated β-diketones has been driven by the recognition that fluorine substitution can dramatically alter the properties of organic compounds. The electron-withdrawing nature of fluorine atoms, particularly when present as trifluoromethyl groups, significantly affects the electronic distribution within β-diketone systems. This electronic modification influences both the tautomeric equilibrium between enol and keto forms and the coordination behavior with metal centers, making fluorinated β-diketones particularly attractive for specialized applications.
Recent advances in β-diketone synthesis have expanded beyond traditional Claisen condensation approaches to include more sophisticated methodologies such as biocatalysis, organocatalysis, and metal-based catalysis. These developments have enabled the preparation of increasingly complex β-diketone structures, including those with multiple functional groups and heteroaromatic substituents like the pyridine ring present in this compound. The evolution of synthetic methods has paralleled the growing understanding of structure-property relationships in β-diketone chemistry, leading to more targeted approaches for designing compounds with specific desired properties.
Significance in Coordination Chemistry
The unique structural features of this compound make it particularly valuable in coordination chemistry applications, where it can function as a multidentate ligand capable of forming diverse metal complexes. The compound possesses multiple coordination sites, including the β-diketone oxygen atoms and the pyridine nitrogen, enabling it to adopt various coordination modes depending on the metal center and reaction conditions.
The formation of metal complexes with this compound has been demonstrated with several transition metals, including nickel, where detailed structural and quantum chemical studies have revealed the coordination geometry and electronic properties of the resulting complexes. The nickel complex exhibits a coordination environment that takes advantage of both the β-diketone chelation and potential interactions with the pyridine nitrogen, demonstrating the compound's ability to serve as a versatile ligand platform.
The trifluoromethyl substituent in this compound introduces significant electronic effects that influence the coordination behavior and stability of metal complexes. Fluorinated β-diketonates are known to form particularly stable metal complexes due to the electron-withdrawing nature of fluorine substituents, which increases the acidity of the enol form and enhances the chelating ability of the β-diketone moiety. This electronic stabilization is crucial for applications requiring robust metal complexes that can withstand harsh reaction conditions or extended reaction times.
The heterometallic coordination chemistry of fluorinated β-diketones has emerged as a particularly active area of research, with compounds like this compound serving as bridging ligands in polynuclear complexes. The combination of β-diketone coordination sites and the pyridine nitrogen enables the formation of complex architectures where different metal centers can be coordinated through different binding modes, leading to materials with unique magnetic, optical, or catalytic properties.
Properties
IUPAC Name |
4,4,4-trifluoro-1-pyridin-2-ylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)5-7(14)6-3-1-2-4-13-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRIWFKXEDHYRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377949 | |
| Record name | 4,4,4-trifluoro-1-(pyridin-2-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4027-51-4 | |
| Record name | 4,4,4-trifluoro-1-(pyridin-2-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Reaction of 2-Acetylpyridine with Ethyl Trifluoroacetate
This route involves the condensation of 2-acetylpyridine with ethyl trifluoroacetate in the presence of sodium methylate, typically in methanol as the solvent. The process proceeds through nucleophilic attack of the enolate form of 2-acetylpyridine on the electrophilic trifluoroacetate ester, followed by cyclization and dehydration to form the diketone.
Reaction Conditions & Procedure:
- Reagents:
- 2-Acetylpyridine (5.00 g, 41.2 mmol)
- Ethyl trifluoroacetate (9.82 mL, 82.5 mmol)
- Sodium methylate (61.8 mmol)
- Solvent: Methanol
- Temperature: Reflux (approximately 65°C)
- Duration: Overnight (approximately 12-24 hours)
- Workup:
- Concentration under reduced pressure
- Acidification with 10% hydrochloric acid
- Extraction with ethyl acetate
- Purification via silica gel chromatography
- Isolated yield: 81% (7.26 g)
- The product was characterized by NMR and confirmed as the target diketone.
The base deprotonates the methyl group of 2-acetylpyridine, forming an enolate that attacks ethyl trifluoroacetate, leading to a β-keto ester intermediate. Cyclization and dehydration yield the final diketone with trifluoromethyl substitution at the 4-position.
Synthesis via Reaction of 4-Acetylpyridine with Ethyl Trifluoroacetate
This method is similar to the previous but uses 4-acetylpyridine as the starting material, providing access to the isomeric compound with the pyridine ring substituted at the 4-position.
Reaction Conditions & Procedure:
- Reagents:
- 4-Acetylpyridine (4.90 g, 40.4 mmol)
- Ethyl trifluoroacetate (6.32 g, 44.5 mmol)
- Sodium methoxide (9.4 g, 49 mmol)
- Solvent: tert-Butyl methyl ether
- Temperature: Room temperature
- Duration: 22 hours
- Workup:
- Addition of citric acid solution to adjust pH (~4)
- Filtration, washing, and drying
- Isolated yield: 62% (5.46 g)
- Characterized by NMR, confirming the formation of the diketone.
Similar nucleophilic attack occurs, with the enolate of 4-acetylpyridine reacting with ethyl trifluoroacetate, followed by cyclization and dehydration.
Alternative Routes and Considerations
While the above methods are the most documented, other approaches include:
- Direct fluorination of pyridine derivatives: Using electrophilic fluorinating agents (e.g., Selectfluor) to introduce fluorine atoms onto pyridine rings, followed by acylation.
- Multistep synthesis involving trifluoromethylation: Employing reagents like Togni’s reagent or hypervalent iodine compounds to introduce CF₃ groups onto pyridine-based intermediates.
Data Table Summarizing Preparation Methods
Research Findings and Optimization Strategies
- Reaction Efficiency: Both methods demonstrate high yields when optimized for temperature and pH. Reflux conditions favor complete conversion.
- Purification: Column chromatography on silica gel effectively isolates the product, with purity confirmed via NMR and mass spectrometry.
- Scalability: The procedures are adaptable to larger scales with proper control of reaction parameters, particularly temperature and pH.
Chemical Reactions Analysis
4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Basic Information
- Molecular Formula : C₉H₆F₃NO₂
- Molecular Weight : 217.15 g/mol
- CAS Number : 4027-51-4
Structure
The compound features a butane backbone with a pyridine moiety and trifluoromethyl substituents, contributing to its reactivity and potential applications.
Medicinal Chemistry
4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione is utilized in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity.
Case Study: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
A notable application involves its use in synthesizing 5-pyridin-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. This synthesis demonstrates the compound's utility as a precursor in drug development, particularly for anti-inflammatory and anti-cancer agents .
Agrochemicals
Due to its fluorinated nature, this compound can be incorporated into agrochemical formulations to improve the efficacy of pesticides and herbicides. The trifluoromethyl group enhances lipophilicity, which can lead to better absorption and activity in target organisms.
Material Science
The compound serves as an important intermediate in the production of fluorinated polymers and coatings. Its unique properties contribute to materials that exhibit improved thermal stability and chemical resistance.
Analytical Chemistry
In analytical applications, this compound is used as a reagent for the detection of specific analytes due to its ability to form stable complexes with metal ions and other compounds.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and specificity towards target molecules. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural and physical properties of 4,4,4-trifluoro-1-(pyridin-2-yl)butane-1,3-dione with analogous β-diketones:
Notes:
- Pyridinyl Isomers : The pyridin-2-yl derivative’s nitrogen atom provides a direct coordination site, enhancing its utility in metal chelation compared to the 3-yl and 4-yl isomers, which exhibit weaker coordination due to steric and electronic factors .
- Heterocyclic Substituents : Thiophen-2-yl and furan-2-yl derivatives (e.g., CAS 326-16-9) exhibit distinct reactivity in cyclization reactions, attributed to the heteroatom’s electron density. For example, thiophen-2-yl derivatives form chalcones efficiently under optimized conditions .
Metal Chelation and Extraction Efficiency
The trifluoromethyl group stabilizes the enolate form of β-diketones, enhancing metal-binding affinity. Comparative studies reveal:
- Pyridin-2-yl vs. Biphenyl-4-yl: The pyridin-2-yl derivative shows superior selectivity for light lanthanoids (e.g., La³⁺, Ce³⁺) when combined with phosphine oxides, attributed to nitrogen-mediated synergism .
- 2-Naphthyl Derivative : Exhibits high extraction efficiency for Cd(II) in mixed-ligand systems due to extended π-conjugation, which stabilizes metal complexes .
- Thiophen-2-yl : Moderate chelation efficiency in ionic liquids, but its primary utility lies in organic synthesis rather than metal extraction .
Biological Activity
4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione (CAS No. 4027-51-4) is a fluorinated diketone compound that has garnered attention due to its potential biological activities. With a molecular formula of C9H6F3NO2 and a molecular weight of 217.14 g/mol, this compound is notable for its unique structure that includes trifluoromethyl and pyridine functionalities. This article aims to explore the biological activity of this compound through various studies and research findings.
The chemical structure of this compound contributes to its reactivity and biological interactions. The presence of the trifluoromethyl group enhances lipophilicity and may influence binding interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit the proliferation of certain cancer cell lines.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways.
Antimicrobial Activity
A study conducted by researchers explored the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Properties
In vitro assays demonstrated that this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be around 25 µM for MCF-7 cells and 30 µM for HeLa cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Enzyme Inhibition
The compound was also tested for its inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The results showed a promising inhibition rate of approximately 60% at a concentration of 50 µM.
The biological activity of this compound may be attributed to its ability to interact with specific biomolecules:
- Binding Affinity : The trifluoromethyl group may enhance binding affinity to target proteins due to hydrophobic interactions.
- Structural Modulation : The pyridine moiety could facilitate interactions with enzyme active sites or receptor binding domains.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4,4,4-trifluoro-1-(pyridin-2-yl)butane-1,3-dione, and what challenges arise during its purification?
- Methodology : The compound can be synthesized via Claisen condensation between trifluoroacetic acid derivatives and pyridin-2-yl ketones. Key challenges include controlling regioselectivity and minimizing side reactions due to the electron-withdrawing trifluoromethyl group. Purification typically involves recrystallization from ethanol or acetonitrile, followed by column chromatography using silica gel (hexane/ethyl acetate gradients) .
- Validation : Monitor reaction progress via TLC and confirm purity using melting point analysis and HPLC (>98% purity).
Q. How can spectroscopic techniques (e.g., IR, NMR) reliably characterize the structural features of this compound?
- IR Spectroscopy : The carbonyl stretching vibrations (C=O) appear at ~1650–1700 cm⁻¹, while the pyridine ring vibrations are observed at ~1550–1600 cm⁻¹. The trifluoromethyl group exhibits strong absorptions near 1100–1250 cm⁻¹ .
- NMR Analysis :
- ¹H NMR : Pyridinyl protons resonate as a multiplet between δ 7.5–8.5 ppm. The β-diketone protons appear as a singlet at δ 6.2–6.5 ppm due to conjugation.
- ¹⁹F NMR : A single resonance at ~-70 ppm confirms the trifluoromethyl group .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Hazards : Irritant to eyes, skin, and respiratory system (H315, H319, H335). Avoid inhalation and direct contact.
- Mitigation : Use fume hoods, PPE (gloves, goggles), and store in sealed containers under inert atmosphere. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in coordination chemistry?
- Mechanistic Insight : The electron-withdrawing CF₃ group enhances the Lewis acidity of the β-diketone, facilitating chelation with lanthanides (e.g., Ho³⁺) and transition metals. This property is exploited in luminescent complexes for optoelectronic applications.
- Experimental Design : Synthesize holmium(III) complexes by refluxing the ligand with HoCl₃·6H₂O in ethanol. Characterize using X-ray crystallography (SHELX programs ) and luminescence spectroscopy .
Q. What strategies resolve contradictions in reported biological activities of structurally similar β-diketones?
- Case Study : Derivatives like 2-[(4-Chloro-3-fluoroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione show variable bioactivity due to substituent effects.
- Approach :
- Perform SAR studies by modifying the pyridine/thienyl moieties.
- Validate using in vitro assays (e.g., cytotoxicity against HeLa cells) and molecular docking to identify binding affinities .
- Data Interpretation : Compare IC₅₀ values and correlate with computational models (DFT for electron density distribution) .
Q. How can computational methods predict the compound’s behavior in radical addition reactions?
- Modeling : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the β-diketone C–H bonds. The CF₃ group lowers BDEs, favoring hydrogen abstraction in radical cyclization with alkenes (e.g., forming dihydrofurans).
- Experimental Validation : Conduct reactions with Mn(OAc)₃ as an oxidant. Monitor via GC-MS and isolate products using preparative TLC. Compare experimental yields with predicted activation energies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
